

analytical methods for 4-(Azetidin-1-yl)benzoic acid quantification

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Compound of Interest

Compound Name: 4-(Azetidin-1-yl)benzoic acid

Cat. No.: B2493068

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An Application Note on the Quantitative Analysis of **4-(Azetidin-1-yl)benzoic Acid**

Introduction

4-(Azetidin-1-yl)benzoic acid is a chemical compound of interest in pharmaceutical research and development, potentially as a building block or metabolite in the synthesis of novel therapeutic agents. Accurate and reliable quantification of this analyte is crucial for various stages of drug development, including pharmacokinetic studies, formulation development, and quality control of active pharmaceutical ingredients (APIs). This application note provides a comprehensive guide to two robust analytical methods for the quantification of **4-(Azetidin-1-yl)benzoic acid**: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The protocols and validation principles described herein are grounded in established analytical practices and adhere to the guidelines set forth by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

Method 1: Quantification by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Principle of the Method

Reversed-phase HPLC is a cornerstone technique for the analysis of small organic molecules. This method separates analytes based on their partitioning between a nonpolar stationary phase (typically a C18 column) and a polar mobile phase.^[5] For **4-(Azetidin-1-yl)benzoic acid**, which possesses a carboxylic acid functional group, the pH of the mobile phase is a critical parameter. By maintaining an acidic mobile phase, the ionization of the benzoic acid moiety is suppressed, leading to increased retention on the nonpolar stationary phase and resulting in sharper, more symmetrical peaks.^[5] Quantification is achieved by measuring the analyte's ultraviolet (UV) absorbance at a wavelength where it exhibits a strong response and comparing this to a calibration curve generated from standards of known concentration.

Experimental Protocol: HPLC-UV

1. Materials and Reagents

- **4-(Azetidin-1-yl)benzoic acid** reference standard (>98% purity)
- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Formic acid (analytical grade)
- Deionized water (18.2 MΩ·cm)
- 0.45 µm syringe filters (e.g., PTFE)

2. Instrumentation

- HPLC system with a binary pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).
- Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

3. Preparation of Solutions

- Mobile Phase A: 0.1% Formic acid in deionized water.
- Mobile Phase B: 0.1% Formic acid in acetonitrile.

- Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of **4-(Azetidin-1-yl)benzoic acid** reference standard and dissolve in 10 mL of methanol.
- Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with the mobile phase.

4. Chromatographic Conditions

Parameter	Condition
Mobile Phase	Gradient elution: Start with 95% A and 5% B, ramp to 5% A and 95% B over 10 minutes.
Flow Rate	1.0 mL/min
Column Temperature	30 °C
Injection Volume	10 µL
UV Detection	254 nm

5. Sample Preparation

- Accurately weigh the sample containing **4-(Azetidin-1-yl)benzoic acid**.
- Dissolve the sample in a suitable solvent (e.g., methanol or mobile phase) to achieve a concentration within the calibration range.
- Filter the sample through a 0.45 µm syringe filter into an HPLC vial before injection.

6. Data Analysis

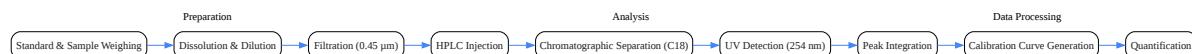
- Generate a calibration curve by plotting the peak area of the working standards against their corresponding concentrations.
- Perform a linear regression analysis on the calibration curve.
- Quantify the amount of **4-(Azetidin-1-yl)benzoic acid** in the samples by interpolating their peak areas from the calibration curve.

Method Validation Summary (HPLC-UV)

The validation of this analytical method should be performed according to ICH Q2(R1) guidelines to ensure its suitability for the intended purpose.[\[1\]](#)[\[6\]](#) The following table summarizes the key validation parameters and their typical acceptance criteria.

Validation Parameter	Typical Acceptance Criteria
Linearity (r^2)	≥ 0.995
Range	1 - 100 $\mu\text{g/mL}$
Accuracy (% Recovery)	98 - 102%
Precision (% RSD)	$\leq 2\%$
Limit of Detection (LOD)	$\sim 0.2 \mu\text{g/mL}$
Limit of Quantification (LOQ)	$\sim 0.6 \mu\text{g/mL}$
Specificity	No interference from blank or placebo at the retention time of the analyte.

Workflow Diagram: HPLC-UV Analysis



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Caption: Workflow for the quantification of **4-(Azetidin-1-yl)benzoic acid** by HPLC-UV.

Method 2: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Principle of the Method

LC-MS/MS offers superior sensitivity and selectivity compared to HPLC-UV, making it the method of choice for bioanalysis (e.g., in plasma or urine) or for detecting trace-level impurities. [7][8] The method involves separating the analyte by HPLC, followed by its ionization, typically using electrospray ionization (ESI). The ionized analyte is then fragmented, and specific fragment ions are monitored. This process, known as Multiple Reaction Monitoring (MRM), provides a high degree of specificity and allows for quantification even in complex biological matrices.[7]

Experimental Protocol: LC-MS/MS

1. Materials and Reagents

- As per HPLC-UV method, with the addition of an internal standard (IS), such as a stable isotope-labeled version of the analyte or a structurally similar compound.

2. Instrumentation

- LC-MS/MS system consisting of an HPLC or UPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.

3. Preparation of Solutions

- Mobile phases and standard solutions are prepared as described for the HPLC-UV method.
- An internal standard working solution is also prepared.

4. LC-MS/MS Conditions

Parameter	Condition
LC Column	C18, 2.1 x 50 mm, 1.8 μ m
Mobile Phase	Gradient: 95% A (0.1% Formic Acid in Water) to 95% B (0.1% Formic Acid in Acetonitrile) over 3 minutes.
Flow Rate	0.4 mL/min
Ionization Mode	ESI Positive
MRM Transitions	Analyte: m/z 178.1 → 134.1 (hypothetical); IS: To be determined
Collision Energy	To be optimized

Note: The exact m/z values for the precursor and product ions must be determined experimentally by infusing a standard solution of **4-(Azetidin-1-yl)benzoic acid** into the mass spectrometer.

5. Sample Preparation (for Plasma)

- To 50 μ L of plasma sample, add 150 μ L of acetonitrile containing the internal standard.
- Vortex for 1 minute to precipitate proteins.
- Centrifuge at 14,000 rpm for 10 minutes.
- Transfer the supernatant to an HPLC vial for injection.

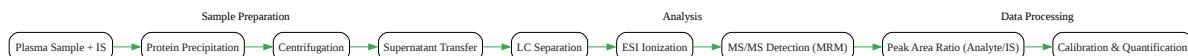
6. Data Analysis

- Quantification is based on the ratio of the analyte peak area to the internal standard peak area.
- A calibration curve is constructed by plotting the peak area ratio against the concentration of the standards.

Method Validation Summary (LC-MS/MS)

Validation Parameter	Typical Acceptance Criteria
Linearity (r^2)	≥ 0.99
Range	0.1 - 100 ng/mL
Accuracy (% Recovery)	85 - 115%
Precision (% RSD)	$\leq 15\%$
Limit of Quantification (LOQ)	0.1 ng/mL
Matrix Effect	Assessed and minimized
Recovery	Consistent and reproducible

Workflow Diagram: LC-MS/MS Analysis



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Caption: Bioanalytical workflow for **4-(Azetidin-1-yl)benzoic acid** using LC-MS/MS.

Discussion and Method Selection

The choice between HPLC-UV and LC-MS/MS depends on the specific requirements of the analysis.

- HPLC-UV is a robust, cost-effective, and widely available technique suitable for routine quality control, purity assessments, and quantification of the bulk drug substance where high concentrations are expected.

- LC-MS/MS is the preferred method for applications requiring high sensitivity and selectivity, such as the analysis of biological samples (e.g., plasma, tissue), metabolism studies, and trace-level impurity analysis.

It is imperative to note that the methods described in this application note are exemplary and require optimization and full validation for the specific matrix and intended use. The provided chromatographic conditions and mass spectrometric parameters serve as a starting point for method development.

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